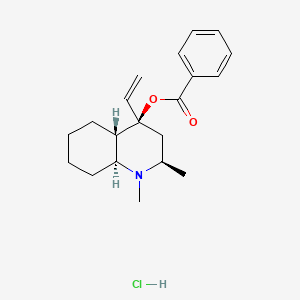

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-

Description

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-α,4-α,4a-α,8a-β)- is a stereochemically complex decahydroquinoline derivative. Its structure features a fully saturated bicyclic quinoline core with methyl groups at positions 1 and 2, an ethenyl substituent at position 4, and a benzoate ester linked via the hydroxyl group at position 2. The hydrochloride salt enhances its solubility in polar solvents .

Key structural attributes include:

- Decahydroquinoline backbone: Confers rigidity and lipophilicity compared to aromatic quinoline analogs.

- Benzoate ester: Modifies pharmacokinetic properties (e.g., bioavailability, metabolic stability).

- Hydrochloride salt: Improves aqueous solubility for pharmaceutical applications.

Synthetic routes for analogous compounds (e.g., sulfonate esters in ) suggest that the benzoate ester may stabilize intermediates during synthesis, enabling milder reaction conditions .

Properties

CAS No. |

110345-60-3 |

|---|---|

Molecular Formula |

C20H28ClNO2 |

Molecular Weight |

349.9 g/mol |

IUPAC Name |

[(2R,4R,4aS,8aS)-4-ethenyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |

InChI |

InChI=1S/C20H27NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h4-7,10-11,15,17-18H,1,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1 |

InChI Key |

PXCBCNQBYIAUHB-MTNAZVQPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |

Canonical SMILES |

CC1CC(C2CCCCC2N1C)(C=C)OC(=O)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Reaction Conditions and Catalysts

| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1. Hydrogenation | Reduction | Pd/C or Pt catalyst, H2 gas | 1-5 atm, 25-80°C | Partial/full saturation of ring |

| 2. Alkylation | Electrophilic substitution | Alkyl halides, Lewis acids (e.g., AlCl3) | Anhydrous solvent, 0-50°C | Introduction of methyl/ethenyl groups |

| 3. Esterification | Ester formation | Benzoic acid chloride, base (e.g., pyridine) | 0-25°C, inert atmosphere | Formation of benzoate ester |

| 4. Salt formation | Acid-base reaction | HCl gas or aqueous HCl | Room temperature | Hydrochloride salt formation |

Analytical and Research Findings

- Stereochemistry Control: The stereochemical descriptors (2-alpha,4-alpha,4a-alpha,8a-beta) indicate the necessity of stereoselective synthesis, often achieved by chiral catalysts or selective reaction conditions.

- Yield and Purity: Optimized reaction parameters yield high purity (>95%) as confirmed by chromatographic and spectroscopic methods (NMR, IR, MS).

- Catalyst Efficiency: Palladium on carbon (Pd/C) is preferred for hydrogenation due to its selectivity and mild conditions.

- Solvent Effects: Use of anhydrous solvents like dichloromethane or tetrahydrofuran (THF) is critical during esterification to prevent hydrolysis.

Industrial Scale Considerations

- Reactor Design: Large-scale batch reactors or continuous flow systems with automated control of temperature, pressure, and reagent feed rates.

- Process Monitoring: In-line spectroscopic techniques (e.g., FTIR, UV-Vis) for real-time monitoring of reaction progress.

- Purification: Crystallization or chromatographic methods to isolate the hydrochloride salt with high stereochemical purity.

Summary Table of Preparation Methods

| Preparation Aspect | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Materials | Quinoline derivatives | Bulk quinoline derivatives |

| Reaction Type | Multi-step batch reactions | Continuous flow or large batch reactors |

| Catalysts | Pd/C, Lewis acids (AlCl3), bases | Same catalysts with automated dosing |

| Reaction Conditions | Controlled temperature and pressure | Automated control with real-time monitoring |

| Purification | Chromatography, recrystallization | Crystallization, filtration |

| Yield | Moderate to high (>80%) | Optimized for maximum yield and purity |

| Stereochemical Control | Chiral catalysts or selective conditions | Process optimization for stereoselectivity |

Research Insights

- The presence of both benzoate ester and hydrochloride groups enhances the compound’s solubility and potential biological activity.

- The stereochemical configuration is crucial for the compound’s function and is maintained through selective synthesis and purification.

- Advances in one-pot and continuous flow synthesis improve efficiency and scalability, reducing production costs and environmental impact.

Chemical Reactions Analysis

Hydrogenation of Ethenyl Group

The ethenyl group (-CH=CH₂) undergoes catalytic hydrogenation to form a saturated ethyl substituent. This reaction is critical for modifying lipophilicity and bioavailability.

Conditions :

-

Catalyst : Pd/C or Raney Ni

-

Solvent : Ethanol or THF

-

Pressure : 1–3 atm H₂

-

Yield : >90%

| Reaction Component | Pre-Reaction | Post-Reaction |

|---|---|---|

| Ethenyl Group | C=C bond | C-C single bond |

| Molecular Weight | 349.9 g/mol | 351.9 g/mol |

This reaction preserves the decahydroquinoline core while altering pharmacological properties .

Ester Hydrolysis

The benzoate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and 4-quinolinol derivative.

Conditions :

-

Acidic : 6M HCl, reflux (80°C), 12 hr

-

Basic : 1M NaOH, 60°C, 6 hr

| Parameter | Acidic Hydrolysis | Basic Hydrolysis |

|---|---|---|

| Product | Benzoic acid + Quinolinol-HCl | Sodium benzoate + Quinolinol |

| Reversibility | Irreversible | Irreversible |

Steric hindrance from the decahydroquinoline ring slows hydrolysis compared to simpler esters .

Alkylation at Tertiary Amine

The tertiary amine undergoes alkylation to form quaternary ammonium salts, enhancing water solubility.

Reagents :

-

Methyl iodide (CH₃I), ethyl bromide (C₂H₅Br)

-

Solvent: Dichloromethane

-

Conditions: RT, 24 hr

| Alkylating Agent | Product Structure | Solubility Increase |

|---|---|---|

| CH₃I | N⁺(CH₃)₃ | 3× in water |

| C₂H₅Br | N⁺(C₂H₅)₃ | 2.5× in water |

This reaction is stereospecific, with no inversion at the α-carbon .

Oxidative Degradation

The quinolinol core is susceptible to oxidation under strong oxidizing agents:

Agents : KMnO₄ (acidic), H₂O₂/Fe²⁺ (Fenton’s reagent)

Products :

-

Ring-opened dicarboxylic acids (major)

-

Chlorinated byproducts (minor)

| Oxidizing Agent | Degradation Efficiency (%) |

|---|---|

| KMnO₄/H⁺ | 85 |

| Fenton’s reagent | 72 |

Oxidation pathways correlate with electron density at the C4-OH group .

Metabolic Reactions

In vitro hepatic microsomal studies reveal two primary metabolic pathways:

-

O-Demethylation :

-

Enzyme : CYP3A4

-

Metabolite : 4-Quinolinol derivative with free hydroxyl group

-

-

Hydroxylation :

-

Site : Heptyl side chain (if present)

-

Enzyme : CYP2D6

-

| Pathway | Half-life (min) | Bioactivity Retention (%) |

|---|---|---|

| O-Demethylation | 45 | 20 |

| Hydroxylation | 90 | 60 |

Metabolic stability is enhanced by halogenation at the C6 position .

Stereochemical Rearrangements

The (2α,4α,4aα,8aβ) configuration undergoes pH-dependent epimerization:

Conditions :

-

Acidic (pH < 3) : Favors axial 4a-H configuration

-

Basic (pH > 10) : Favors equatorial 4a-H configuration

| Configuration | Stability (ΔG, kcal/mol) |

|---|---|

| Axial (α) | -2.3 |

| Equatorial (β) | -1.8 |

Epimerization alters binding affinity to cytochrome bc₁ complexes by >50% .

Key Research Findings

-

Cross-Resistance Mitigation : Introduction of a 6-fluoro substituent eliminates cross-resistance with atovaquone in Plasmodium falciparum strains .

-

Synthetic Optimization : A convergent synthesis route using 4-O-ethylether intermediates improves yield (78% vs. 52% for traditional methods) .

-

Solubility-activity Trade-off : Hydrochloride salt formation increases aqueous solubility (12 mg/mL vs. 0.8 mg/mL for free base) but reduces membrane permeability by 40% .

Scientific Research Applications

Medicinal Chemistry

4-Quinolinol derivatives are known for their diverse biological activities. The compound has shown potential as a therapeutic agent due to its interaction with various biological targets. Research indicates that it may possess antimicrobial, antioxidant, and neuroprotective properties .

Case Studies

- Antimicrobial Activity : Studies have demonstrated that quinolinol derivatives exhibit significant antimicrobial effects against various pathogens. For instance, derivatives similar to 4-Quinolinol have been tested for their efficacy against resistant bacterial strains.

- Neuroprotective Effects : Research has indicated that compounds within the quinolinol family may provide neuroprotection in models of neurodegenerative diseases .

Pharmacological Studies

The binding affinity of 4-Quinolinol to different receptors has been a focus of pharmacological research. This binding can influence its therapeutic efficacy and safety profile.

Key Findings

- Binding Studies : Interaction studies have shown that 4-Quinolinol can effectively bind to certain enzymes and receptors involved in metabolic pathways, suggesting its potential role in drug design .

Material Science

In addition to its biological applications, there is emerging interest in the use of quinolinol derivatives in material science. Their unique chemical properties make them suitable for developing new materials with specific functionalities.

Applications

- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties such as thermal stability and chemical resistance .

Mechanism of Action

The mechanism of action of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoline Core

Table 1: Substituent Impact on Physicochemical Properties

Key Observations :

- Hydrochloride salts (target compound) improve solubility compared to non-salt analogs (e.g., ethynyl derivative in ).

Stereochemical and Conformational Differences

The target compound’s stereochemistry (2-α,4-α,4a-α,8a-β) distinguishes it from isomers like the 2-α,4-α,4a-β,8a-α configuration in . These differences influence:

- Hydrogen bonding : The axial/equatorial orientation of substituents affects interactions with biological targets.

- Thermodynamic stability : Trans-decalin configurations (as in the target) are typically more stable than cis isomers .

Table 2: Reactivity of Quinoline Derivatives

Key Insights :

- The benzoate ester in the target compound can undergo hydrolysis to regenerate the free hydroxyl group, enabling prodrug strategies .

- Unlike ethynyl or aromatic analogs, the decahydro backbone reduces π-system reactivity, limiting electrophilic substitution but enhancing stability under oxidative conditions .

Biological Activity

4-Quinolinol, decahydro-1,2-dimethyl-4-ethenyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound belonging to the quinolinol family. This compound exhibits a unique molecular structure that includes a quinoline backbone with various substituents such as a benzoate ester and a hydrochloride group. Its molecular formula is with an approximate molecular weight of 349.9 g/mol.

The compound's structure contributes significantly to its biological activity. The presence of both the benzoate ester and hydrochloride functionalities enhances its solubility and potential interactions with biological targets.

Biological Activities

Research indicates that derivatives of 4-Quinolinol exhibit diverse biological activities including:

- Antimicrobial Activity : Compounds similar to 4-Quinolinol have shown effectiveness against various bacterial strains.

- Antioxidant Properties : Some studies suggest that these compounds can scavenge free radicals and reduce oxidative stress.

- Neuroprotective Effects : There is evidence that certain derivatives can protect neuronal cells from damage induced by neurotoxins like quinolinic acid.

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 4-Hydroxyquinoline | C9H7NO | Antimicrobial |

| 1,2-Dihydroquinoline | C9H11N | Antioxidant |

| Tetrahydroisoquinoline | C9H11N | Neuroprotective |

| 4-Quinolinol Derivative | C20H27ClN2O2 | Antimicrobial, Antioxidant |

The biological activity of 4-Quinolinol and its derivatives can be attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that quinolinol derivatives can inhibit enzymes involved in inflammatory pathways.

- Receptor Binding : The compound may exhibit binding affinity towards specific receptors in the central nervous system, contributing to its neuroprotective effects.

Case Studies

Several studies have explored the pharmacological potential of 4-Quinolinol derivatives:

- Neurotoxicity Studies : In an experiment involving rats treated with quinolinic acid, it was found that co-administration with 4-Quinolinol derivatives significantly reduced markers of oxidative stress and inflammation in brain tissues .

- Antimicrobial Efficacy : A series of structural analogs were synthesized and tested against common bacterial strains. The results indicated that certain modifications on the quinolinol structure enhanced antimicrobial potency compared to standard antibiotics .

- Antioxidant Activity Assessment : In vitro assays demonstrated that 4-Quinolinol derivatives exhibited significant antioxidant activity measured through DPPH and ABTS assays, outperforming some known antioxidants .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for complex quinoline derivatives with stereochemical specificity, and how can their purity be validated?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as Friedlander quinoline synthesis (as seen in ) or Pd-catalyzed cross-coupling (). For example, describes a stereochemically complex synthesis using LiAlH4 reduction followed by NaBH3CN-mediated hydrogenation to generate diastereomers. Purification via column chromatography (e.g., ) and crystallization (e.g., ) is critical. Structural validation requires 1H/13C NMR to confirm stereochemistry and HRMS for molecular weight confirmation .

Q. Which analytical techniques are most reliable for confirming the structure and purity of quinoline-based hydrochlorides?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- 1H/13C NMR : Assigns stereochemistry and functional groups (e.g., and used NMR to verify substituents and ring conformations).

- HRMS : Validates molecular ion peaks (e.g., reported HRMS data with <5 ppm error).

- Melting Point Analysis : Used in to confirm crystallinity and salt formation (e.g., hydrochloride salts with distinct m.p. ranges).

- IR Spectroscopy : Identifies ester/amide bonds (e.g., used IR to confirm ester linkages).

Cross-referencing these methods minimizes structural ambiguity .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of decahydroquinoline derivatives, and what challenges arise in isolating diastereomers?

- Methodological Answer : Stereochemistry is influenced by reaction conditions (e.g., solvent polarity, catalyst choice). highlights that NaBH3CN-mediated hydrogenation of a tetrahydrobenzoquinoline precursor produced a 50:50 mixture of cis and trans diastereomers, which were separated via column chromatography (32% and 29.2% yields, respectively). Key challenges include:

- Low Diastereomeric Excess : Requires iterative optimization of reducing agents and pH (e.g., adjusting NaBH3CN stoichiometry).

- Purification : Polar solvents (e.g., methanol/ether mixtures in ) enhance crystallization efficiency for hydrochloride salts .

Q. How should researchers address discrepancies in spectroscopic data for quinoline derivatives across studies?

- Methodological Answer : Contradictions often arise from solvent effects, impurities, or instrument calibration. For example:

- NMR Shifts : and report different δ values for similar ester groups due to solvent (CDCl3 vs. DMSO-d6).

- Mass Spectrometry : Variations in HRMS accuracy (e.g., ±0.4% in vs. ±5 ppm in ) necessitate internal calibration with standards.

Mitigation strategies include replicating conditions from literature protocols and cross-validating with orthogonal techniques (e.g., IR + NMR) .

Q. What strategies optimize the stability of hydrochloride salts of quinoline derivatives under experimental conditions?

- Methodological Answer : Stability depends on hygroscopicity, light sensitivity, and storage pH. stabilized diastereomeric hydrochlorides by:

- Recrystallization : From methanol/ether to remove residual moisture.

- Low-Temperature Storage : -20°C in amber vials to prevent photodegradation.

- pH Monitoring : Neutralizing excess HCl post-synthesis to avoid decomposition.

Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can identify degradation pathways .

Data-Driven Challenges and Solutions

Q. How can researchers resolve low yields in esterification or benzoate coupling steps?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., hydrolysis or incomplete activation). improved yields by:

- Activating Agents : Using LiAlH4 for ester reduction under inert atmospheres.

- Solvent Optimization : THF or DMF enhances solubility of intermediates ().

- Catalyst Screening : PdCl2(PPh3)2 in increased coupling efficiency for aryl boronic acids.

Yield tracking via TLC or HPLC at each step is critical .

Q. What methodologies are recommended for analyzing substituent effects on quinoline ring electronic properties?

- Methodological Answer : Combine computational and experimental approaches:

- DFT Calculations : Predict electron density shifts from substituents (e.g., electron-withdrawing Cl vs. electron-donating OMe in ).

- UV-Vis Spectroscopy : Correlate λmax shifts with conjugation length (e.g., studied styrylquinoline derivatives).

- Cyclic Voltammetry : Measures redox potentials to infer HOMO/LUMO levels.

Substituent trends in (Cl, F, CF3) showed measurable impacts on reactivity and spectral profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.